2-Methanesulfonyl-5-nitrobenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

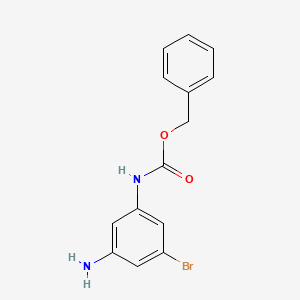

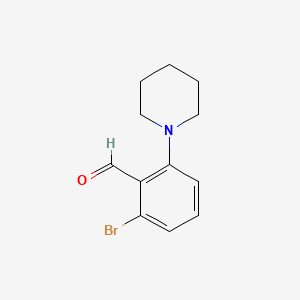

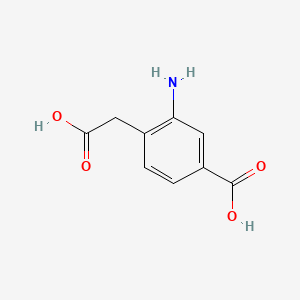

2-Methanesulfonyl-5-nitrobenzaldehyde is a chemical compound with the CAS Number: 1423037-20-0 and a molecular weight of 229.21 . Its IUPAC name is 2-(methylsulfonyl)-5-nitrobenzaldehyde .

Molecular Structure Analysis

The molecular structure of 2-Methanesulfonyl-5-nitrobenzaldehyde contains a total of 22 bonds. These include 15 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), 1 nitro group (aromatic), and 1 sulfone .Physical And Chemical Properties Analysis

2-Methanesulfonyl-5-nitrobenzaldehyde has a molecular weight of 229.21 . It’s recommended to be stored in a refrigerated environment .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reaction Studies

Research has demonstrated the utility of related compounds to 2-Methanesulfonyl-5-nitrobenzaldehyde in various chemical synthesis and reaction mechanisms. For instance, the oxidation of o-nitrotoluene by Cerium(IV) Methanesulfonate in aqueous methanesulfonic acid has been studied, highlighting the potential for synthesizing related nitrobenzaldehydes under specific conditions (Lozar & Savall, 1995). Furthermore, the formylation of phenols with electron-withdrawing groups in strong acids has been explored, providing insights into the synthesis of substituted salicylaldehydes, which could parallel the synthesis pathways of 2-Methanesulfonyl-5-nitrobenzaldehyde (Suzuki & Takahashi, 1983).

Photoreaction Studies

The solid-state photoreaction of mixed crystals between nitrobenzaldehydes and indole has been investigated, revealing dual pathways from an oxetane intermediate, which may have relevance to the photoreactive properties of 2-Methanesulfonyl-5-nitrobenzaldehyde (Meng et al., 1994).

Oxidation-Reduction Reactions

Studies on oxidation-reduction reactions involving nitro groups in trifluoromethanesulfonic acid have been conducted, where compounds like 2-nitrobenzyl alcohol undergo specific transformations. These reactions offer a glimpse into the reactive nature of nitrobenzaldehydes in various acidic environments, which could extend to 2-Methanesulfonyl-5-nitrobenzaldehyde (Austin & Ridd, 1994).

Catalytic Activities

Research on ferrous methanesulfonate as an efficient and recyclable catalyst for the chemoselective synthesis of 1,1-diacetate from aldehydes demonstrates the role of methanesulfonic acid derivatives in catalysis, potentially applicable to reactions involving 2-Methanesulfonyl-5-nitrobenzaldehyde (Wang et al., 2009).

Safety and Efficiency in Synthesis

The intensification of nitrobenzaldehydes synthesis from benzyl alcohol in a microreactor presents a safer and more efficient method for producing nitrobenzaldehyde isomers, which could be adapted for synthesizing 2-Methanesulfonyl-5-nitrobenzaldehyde, minimizing risks and increasing yield (Russo et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

2-methylsulfonyl-5-nitrobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5S/c1-15(13,14)8-3-2-7(9(11)12)4-6(8)5-10/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHKAEHESAVNOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methanesulfonyl-5-nitrobenzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B581687.png)

![3-Amino-4-[(2-hydroxyethyl)amino]phenol](/img/structure/B581689.png)

![(Z)-[Amino(4-aminophenyl)methylidene]amino 4-chlorobenzoate](/img/structure/B581700.png)